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Cat. No.: B1204652 Get Quote

Introduction

Dichloroacetylene (DCA), with the chemical formula C₂Cl₂, is a highly reactive and explosive

organochlorine compound. Structurally, it is a linear molecule featuring a carbon-carbon triple

bond flanked by two chlorine atoms (Cl−C≡C−Cl). It presents as a colorless, oily liquid with a

distinctive sweetish, disagreeable odor. Due to its instability and hazardous nature,

dichloroacetylene is not produced commercially but can occur as a byproduct in the synthesis

of vinylidene chloride from trichloroethylene. A comprehensive understanding of its

spectroscopic properties is crucial for its identification, quantification, and for studying its

metabolic and toxicological profiles. This guide provides an in-depth summary of the infrared

(IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for

dichloroacetylene, intended for researchers and professionals in the chemical and biomedical

sciences.

Infrared (IR) Spectroscopy
Theoretical Background

Infrared spectroscopy probes the vibrational modes of a molecule. For a linear, symmetric

molecule like dichloroacetylene, which belongs to the D∞h point group, specific selection

rules dictate which vibrational modes are IR-active. A vibration is IR-active only if it results in a

change in the molecule's dipole moment. Dichloroacetylene has 3N-5 = 3(4)-5 = 7 vibrational

modes. These modes include symmetric and asymmetric C-Cl and C≡C stretches, as well as
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bending modes. The symmetric stretches are not IR-active but are Raman-active, while the

asymmetric stretches and bending modes are IR-active.

Data Presentation

Vapor-phase IR spectroscopy is the most common method for analyzing dichloroacetylene.[1]

The fundamental vibrational frequencies for dichloroacetylene have been determined

experimentally and are summarized in the table below.

Table 1: Fundamental Vibrational Frequencies of Dichloroacetylene

Vibrational Mode

ν₁ (sym. C≡C stretch)

ν₂ (sym. C-Cl stretch)

ν₃ (asym. C-Cl stretch)

ν₄ (trans-bend)

ν₅ (cis-bend)

Experimental Protocol

A general protocol for obtaining a vapor-phase IR spectrum of dichloroacetylene is as follows:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[2]

Sample Preparation: Due to its high volatility and reactivity, dichloroacetylene is analyzed in

the gas phase. A sample of the compound is carefully introduced into an evacuable gas cell

with IR-transparent windows (e.g., KBr or ZnSe).[3][4]

Data Acquisition: The gas cell is placed in the spectrometer's sample compartment. An

infrared beam is passed through the cell, and the transmitted light is measured by a detector.

[2]

Spectrum Generation: A background spectrum of the empty (or nitrogen-filled) gas cell is first

recorded. The sample spectrum is then recorded and ratioed against the background to
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produce the final absorbance or transmittance spectrum.

Parameters: Data is typically collected at a resolution of 1-2 cm⁻¹ over the mid-IR range

(e.g., 4000-400 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Background

NMR spectroscopy is a powerful tool for elucidating molecular structure. However, its

application to dichloroacetylene is limited.

¹H NMR: Dichloroacetylene contains no hydrogen atoms, so proton NMR is not applicable

for direct characterization of the molecule itself.

¹³C NMR: In theory, carbon-13 NMR can be used to detect the two carbon atoms in

dichloroacetylene. As the molecule is symmetric, a single resonance peak would be

expected. The sp-hybridized carbons of alkynes typically resonate in the range of 65-90

ppm.[5]

Data Presentation

There is a notable lack of readily available, published experimental ¹³C NMR data for

dichloroacetylene. This is likely due to several technical challenges:

Symmetry: The two carbon atoms are chemically equivalent, resulting in a single expected

signal.[6]

Long Relaxation Times: The carbon atoms are quaternary (not attached to any protons). In

proton-decoupled ¹³C NMR, the Nuclear Overhauser Effect (NOE), which enhances the

signal of proton-bearing carbons, is absent. This, combined with potentially long spin-lattice

relaxation times (T₁), can lead to a very weak signal that requires extended acquisition times

to observe.

Quadrupolar Broadening: The carbon atoms are bonded to chlorine, which has two

quadrupolar isotopes (³⁵Cl and ³⁷Cl). Coupling to these nuclei can cause significant line

broadening, making a sharp signal difficult to resolve.
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While direct NMR data for dichloroacetylene is elusive, NMR spectroscopy has been

successfully used to identify its metabolites, such as S-(1,2-dichlorovinyl)glutathione (DCVG),

following in-vitro metabolism studies.

Table 2: Predicted and Observed ¹³C NMR Data for Dichloroacetylene

Parameter

Expected Number of Signals

Predicted Chemical Shift (δ)

Experimental Chemical Shift

Experimental Protocol

A hypothetical protocol for attempting to acquire a ¹³C NMR spectrum of dichloroacetylene
would be:

Sample Preparation: Due to its high reactivity and volatility, handling must be done with

extreme care in a well-ventilated fume hood. A small, pure sample of liquid

dichloroacetylene would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or

acetone-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., ≥75 MHz for ¹³C) would be used.

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be run.

Parameter Optimization: To overcome the challenges, a very long acquisition time (many

thousands of scans) and a long relaxation delay (d1) would be necessary to allow for full

magnetization recovery between pulses. The use of a chromium(III) acetylacetonate

(Cr(acac)₃) relaxation agent could also be explored to shorten the T₁ relaxation time.

Mass Spectrometry (MS)
Theoretical Background
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. For dichloroacetylene, Electron Ionization (EI) is a common method. In EI-

MS, high-energy electrons bombard the molecule, causing it to ionize (typically losing one

electron to form a radical cation, M⁺•) and fragment.

A key feature in the mass spectrum of any chlorine-containing compound is the isotopic

pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2%

abundance), a ratio of approximately 3:1. For a molecule with two chlorine atoms like

dichloroacetylene, the molecular ion region will exhibit three peaks:

M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The expected relative intensity ratio of these M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately

9:6:1. This distinctive pattern is a definitive indicator for the presence of two chlorine atoms in

an ion.

Data Presentation

The electron ionization mass spectrum of dichloroacetylene is available through the NIST

Mass Spectrometry Data Center.[1] The molecular weight of C₂Cl₂ is 94.927 g/mol .[7] The

spectrum is characterized by the molecular ion cluster and several fragment ions.

Table 3: Key Ions in the Electron Ionization Mass Spectrum of Dichloroacetylene

m/z (Mass/Charge)

94 / 96 / 98

59 / 61

35 / 37

Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1204652?utm_src=pdf-body
https://www.benchchem.com/product/b1204652?utm_src=pdf-body
https://www.benchchem.com/product/b1204652?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7572294&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C20394256
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloroacetylene is a volatile compound, making it well-suited for analysis by Gas

Chromatography-Mass Spectrometry (GC-MS).[8]

Sample Introduction: A dilute solution of dichloroacetylene in a suitable solvent (e.g.,

dichloromethane) is prepared. A small volume (e.g., 1 µL) is injected into the GC inlet.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium)

through a capillary column (e.g., DB-5MS).[8] The column temperature is programmed to

ramp up (e.g., start at 40°C, ramp to 200°C) to separate the analyte from the solvent and any

impurities.[9]

Ionization: As dichloroacetylene elutes from the GC column, it enters the mass

spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by

a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and the signal is processed to generate a mass spectrum.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of

dichloroacetylene.
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Caption: Experimental workflow for the spectroscopic analysis of dichloroacetylene.
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Caption: Logical fragmentation pathway of dichloroacetylene in EI-Mass Spectrometry.
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Caption: Primary metabolic pathway of dichloroacetylene via glutathione conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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